REACTION_CXSMILES
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C([O:8][C:9](=O)[CH2:10][N:11]1[CH2:15][C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:13][C:12]1=[O:24])C1C=CC=CC=1.[NH3:26]>CO>[CH2:17]([O:16][C:14]1[CH2:15][N:11]([CH2:10][C:9]([NH2:26])=[O:8])[C:12](=[O:24])[CH:13]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Then the reaction solution was evaporated
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Type
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ADDITION
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Details
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the residue was mixed with 50 ml of acetone
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Type
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FILTRATION
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Details
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The precipitated crystals were filtered by suction
|
Type
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CUSTOM
|
Details
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dried
|
Type
|
CUSTOM
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Details
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15.2 g of TLC pure product with a melting point of 174.5° to 175.5° C. was obtained
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(N(C1)CC(=O)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |